- Thiazolyl derivatives as mGluR5 antagonists and their preparation and methods for their use, World Intellectual Property Organization, , ,
Cas no 935685-88-4 (3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile)

935685-88-4 structure
Nome del prodotto:3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile
Numero CAS:935685-88-4
MF:C13H15BFNO2
MW:247.073107004166
MDL:MFCD11521351
CID:1040788
PubChem ID:46738194
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- 3-Cyano-5-fluorophenylboronic acid pinacol ester
- 3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile
- 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenecarbonitrile
- 3-fluoro-5-(4,4,5,5-tetramethyl-1,3-dioxaborolan-2-yl)benzonitrile
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (ACI)
- 2-(3-Cyano-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- DTXSID80674248
- AKOS015942804
- MFCD11521351
- EN300-305732
- 3-CYANO-5-FLUOROBENZENEBORONIC ACID PINACOL ESTER
- 3-Cyano-5-fluorobenzeneboronic acid pinacol ester, 96%
- WWDTYZLFIFQZDE-UHFFFAOYSA-N
- AS-37042
- SCHEMBL419330
- ZB0294
- MB09945
- CS-B1232
- 3-fluoro-5-(4,4,5,5-tetramethyl-1,3.2-dioxaborolan-2-yl)benzonitrile
- DA-00623
- 935685-88-4
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile
-
- MDL: MFCD11521351
- Inchi: 1S/C13H15BFNO2/c1-12(2)13(3,4)18-14(17-12)10-5-9(8-16)6-11(15)7-10/h5-7H,1-4H3
- Chiave InChI: WWDTYZLFIFQZDE-UHFFFAOYSA-N
- Sorrisi: N#CC1C=C(B2OC(C)(C)C(C)(C)O2)C=C(F)C=1
Proprietà calcolate
- Massa esatta: 247.11800
- Massa monoisotopica: 247.1179870g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 18
- Conta legami ruotabili: 1
- Complessità: 360
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 42.2Ų
Proprietà sperimentali
- PSA: 42.25000
- LogP: 1.99658
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile Informazioni sulla sicurezza
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile Dati doganali
- CODICE SA:2934999090
- Dati doganali:
Codice doganale cinese:
2934999090Panoramica:
293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
abcr | AB310079-5 g |
3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile, 95%; . |
935685-88-4 | 95% | 5g |
€1059.70 | 2023-04-26 | |
abcr | AB310079-250 mg |
3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile, 95%; . |
935685-88-4 | 95% | 250mg |
€162.90 | 2023-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1048015-250mg |
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
935685-88-4 | 98% | 250mg |
¥122.00 | 2024-04-24 | |
Enamine | EN300-305732-0.05g |
3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
935685-88-4 | 95.0% | 0.05g |
$19.0 | 2025-03-19 | |
Enamine | EN300-305732-0.25g |
3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
935685-88-4 | 95.0% | 0.25g |
$19.0 | 2025-03-19 | |
Enamine | EN300-305732-5.0g |
3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
935685-88-4 | 95.0% | 5.0g |
$117.0 | 2025-03-19 | |
ChemScence | CS-B1232-500mg |
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
935685-88-4 | 500mg |
$220.0 | 2022-04-26 | ||
ChemScence | CS-B1232-100mg |
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
935685-88-4 | 100mg |
$174.0 | 2022-04-26 | ||
eNovation Chemicals LLC | Y1235563-1g |
3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile |
935685-88-4 | 98% | 1g |
$85 | 2024-06-06 | |
Enamine | EN300-305732-2.5g |
3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
935685-88-4 | 95.0% | 2.5g |
$65.0 | 2025-03-19 |
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dichloromethane , 1,4-Dioxane ; 4 h, 80 °C
Riferimento
Synthetic Routes 2
Condizioni di reazione
Riferimento
- Substituted (thiazolylcarbonyl)imidazolidinones as antiretroviral agents and their preparation and use in the treatment of retroviral diseases, Germany, , ,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 2 h, 90 °C
Riferimento
- Preparation of indolizine derivatives as phoshoinositide 3-kinases inhibitors, United States, , ,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 2 h, rt → 110 °C
Riferimento
- Preparation of triazine-containing organic compounds for organic electroluminescent device, China, , ,
Synthetic Routes 5
Condizioni di reazione
Riferimento
- Preparation of 8-substituted isoquinoline derivatives as IKKβ kinase inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide , 1,4-Dioxane ; overnight, 90 °C
Riferimento
- Substituted (thiazolylcarbonyl)imidazolidinones as antiretroviral agents and their preparation and use in the treatment of retroviral diseases, World Intellectual Property Organization, , ,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 18 h, 100 °C
Riferimento
- 1,3-Thiazol-2-ylbenzamides as P2X purinoceptor antagonists and their preparation, World Intellectual Property Organization, , ,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 4 h, 100 °C
Riferimento
- Preparation of 1,2,3,4-tetrahydroquinoxaline derivatives useful as RORγt agonists useful for the treatment of cancers, metabolic diseases and autoimmune diseases, World Intellectual Property Organization, , ,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide , 1,4-Dioxane ; overnight, 90 °C
Riferimento
- Preparation of N-heterocyclyl furancarboxamides as anti-AIDS drugs., World Intellectual Property Organization, , ,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 24 h, 100 °C
Riferimento
- Condensed cyclic compound, composition including the same, and organic light-emitting device including the condensed cyclic compound, United States, , ,
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide , 1,4-Dioxane ; overnight, 90 °C
Riferimento
- Substituted (thiophenylcarbonyl)imidazolidinones and their preparation and use for the treatment and/or prevention of retroviral diseases, World Intellectual Property Organization, , ,
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 6 h, 110 °C
Riferimento
- Preparation biaryl oxyacetic acid compounds as inhibitors of CRTH2 receptor, World Intellectual Property Organization, , ,
Synthetic Routes 13
Condizioni di reazione
Riferimento
- Preparation of N-heterocyclyl furancarboxamides as anti-AIDS drugs., Germany, , ,
Synthetic Routes 14
Condizioni di reazione
Riferimento
- Substituted (thiophenylcarbonyl)imidazolidinones and their preparation and use for the treatment and/or prevention of retroviral diseases, Germany, , ,
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile Raw materials
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile Preparation Products
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile Letteratura correlata
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
2. Back matter
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
4. Book reviews
935685-88-4 (3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile) Prodotti correlati
- 1035235-29-0(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile)
- 870238-67-8(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile)
- 775351-57-0(3-Cyano-4-fluorophenylboronic acid, pinacol ester)
- 914351-49-8(1,5-Dimethyl-1H-indole-2-carbohydrazide)
- 398995-87-4(1-4-(difluoromethoxy)phenyl-3-3-(dimethylamino)propylthiourea)
- 1803656-76-9(Ethyl 6-amino-2-(aminomethyl)-4-(trifluoromethoxy)pyridine-3-carboxylate)
- 1361584-11-3(3-Chloro-5-methoxy-2-(3,4,5-trichlorophenyl)pyridine)
- 1210143-29-5(8-methoxy-3-{4-[2-(thiophen-2-yl)cyclopropanecarbonyl]piperazine-1-carbonyl}-2H-chromen-2-one)
- 1923133-59-8(trans-Octahydro-2H-1,4-benzoxazine hydrobromide)
- 2228977-44-2(3-Fluoro-2-methylbenzene-1-carboximidamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:935685-88-4)3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzonitrile

Purezza:99%
Quantità:10.0g
Prezzo ($):217.0